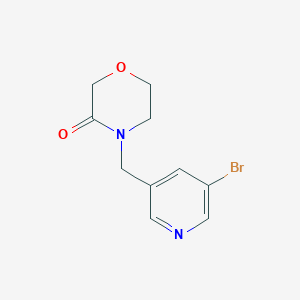
4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one” is a chemical compound with the molecular formula C10H11BrN2O2 . It has a molecular weight of 271.11 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11BrN2O2/c11-9-3-8(4-12-5-9)6-13-1-2-15-7-10(13)14/h3-5H,1-2,6-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 412.2±45.0 °C and a predicted density of 1.549±0.06 g/cm3 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Morpholino Compounds in Research
Morpholino oligomers, a category to which 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one might relate, are utilized in gene function studies. They are designed to inhibit gene expression or modify RNA splicing, thus providing a tool for studying gene function in various model organisms, including zebrafish, frogs, and mice (Heasman, 2002). This demonstrates the utility of morpholino derivatives in developmental biology and genetic research.
Bromopyridines in Synthetic Chemistry
Bromopyridines serve as crucial intermediates in the synthesis of complex organic molecules. Their role in regioselective bromination reactions highlights their importance in creating pharmacologically active compounds, including those with potential anti-inflammatory and anticancer activities. The study on regioselectivity in bromination of unsymmetrical dimethylated pyridines by Thapa et al. (2014) elucidates the mechanistic aspects of bromination reactions involving pyridine derivatives, which are essential for designing targeted synthetic routes for new drugs or materials (Thapa et al., 2014).
Pharmacological Interest of Morpholine Derivatives
A review on the chemical and pharmacological interest of morpholine and its derivatives, including pyrans, provides insight into the broad spectrum of pharmacological profiles these compounds exhibit. Morpholine derivatives have been found to possess various pharmacological activities, suggesting that this compound could potentially be explored for its pharmacological applications, avoiding contexts related to direct drug use, dosage, or side effects as per the guidelines provided (Asif & Imran, 2019).
Safety and Hazards
properties
IUPAC Name |
4-[(5-bromopyridin-3-yl)methyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-3-8(4-12-5-9)6-13-1-2-15-7-10(13)14/h3-5H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLNVOQGRDXGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



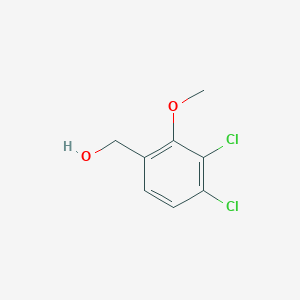
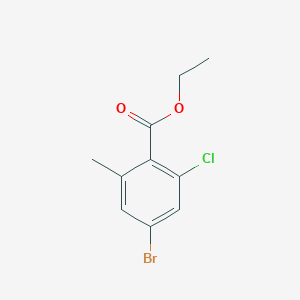

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
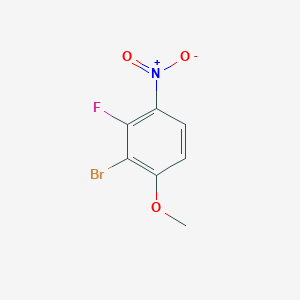
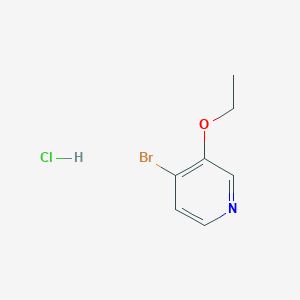
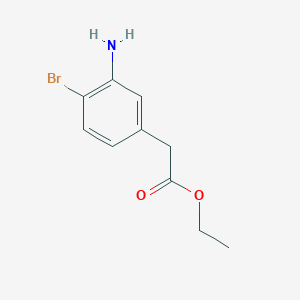
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

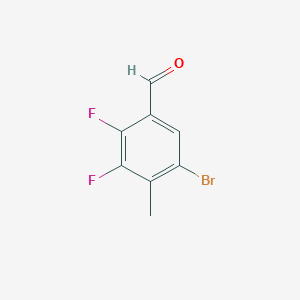
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)